molecular formula C8H15NO2 B156342 Methyl 1-methylpiperidine-3-carboxylate CAS No. 1690-72-8

Methyl 1-methylpiperidine-3-carboxylate

Cat. No.: B156342
CAS No.: 1690-72-8
M. Wt: 157.21 g/mol
InChI Key: LLEOWWWENNCINW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methylpiperidine-3-carboxylate can be synthesized through various methods. One common method involves the hydrogenation of ethyl pyridine-3-carboxylate to produce ethyl 1-methylpiperidine-3-carboxylate, which is then converted to the methyl ester . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The starting materials, such as ethyl pyridine-3-carboxylate, are subjected to hydrogenation in the presence of a catalyst like palladium or platinum. The reaction is carried out in a hydrogenation reactor under elevated pressure and temperature to ensure complete conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Piperidine derivatives with reduced functional groups.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methylpiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

  • Ethyl 1-methylpiperidine-3-carboxylate
  • 1-Methylpiperidine-3-carboxylic acid
  • 1-Methyl-3-piperidinecarboxylic acid methyl ester

Comparison: Methyl 1-methylpiperidine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the methyl ester group makes it more susceptible to hydrolysis and nucleophilic substitution reactions compared to the ethyl ester or carboxylic acid derivatives .

Properties

IUPAC Name

methyl 1-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOWWWENNCINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903131
Record name NoName_3728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-72-8
Record name 1-Methylnipecotinic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-methylnipecotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-METHYLNIPECOTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745GSB8QDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying Methyl 1-methylpiperidine-3-carboxylate in Staphylococcus aureus?

A1: The identification of this compound in Staphylococcus aureus [] suggests its potential role in the bacterium's metabolism or other cellular processes. This finding could serve as a starting point for further research into the compound's specific function within the bacterium. Understanding the role of such compounds could potentially aid in developing new strategies to combat Staphylococcus aureus infections.

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